Acid Red 151
Overview
Description
C.I. Acid Red 151, also known as this compound, is an acidic red dye with the chemical formula C22H15N4NaO4S and a molecular weight of 454.43 g/mol . It is commonly used in the textile industry for dyeing wool and synthetic fibers, especially nylon, due to its bright clear shade and good fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 151 typically involves the diazotization of aminoazobenzene monosulfonic acid in an aqueous mineral acid, followed by coupling the diazotized amine with 2-naphthol in an aqueous alkaline solution . The reaction conditions are carefully controlled to ensure the formation of the desired dye without gelling or specking properties.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specific mineral acids and alkalis to form stable, concentrated solutions of the dye . The final product is often purified and standardized to meet industry requirements.
Chemical Reactions Analysis
Types of Reactions
Acid Red 151 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions result in modified aromatic compounds with different functional groups.
Scientific Research Applications
Acid Red 151 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Acid Red 151 involves its interaction with various molecular targets and pathways. In the case of ozonation, the dye undergoes direct oxidation with ozone molecules in water, leading to its degradation . The presence of initiators and scavengers can influence the reaction kinetics and pathways involved in the degradation process.
Comparison with Similar Compounds
Acid Red 151 can be compared with other similar acidic red dyes, such as:
C.I. Acid Red 138: Another acidic red dye with similar applications but different chemical properties.
C.I. Acid Yellow 42: A yellow dye that shares some chemical characteristics with C.I.
This compound is unique due to its specific shade, good fastness properties, and stability in various applications.
Properties
IUPAC Name |
4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJJTBJCFGAQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068046 | |
Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37678-79-8, 6406-56-0 | |
Record name | 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37678-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037678798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloth Scarlet | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47723 | |
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Record name | Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657CH6H6AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can C.I. Acid Red 151 be effectively removed from water?
A: Yes, research indicates that C.I. This compound can be effectively degraded in aqueous solutions using electron beam irradiation. [] A study demonstrated that the absorption bands of C.I. This compound significantly decreased after exposure to a 1 kGy dose of electron beam irradiation and were nearly eliminated at a 9 kGy dose. [] This suggests that electron beam irradiation could be a viable method for decontaminating water containing this dye.
Q2: Does the addition of hydrogen peroxide enhance the degradation of dyes like C.I. This compound during electron beam irradiation?
A: While the provided research focuses on the degradation of C.I. Reactive Black 5 with hydrogen peroxide addition during electron beam irradiation, it does not offer specific data on the effects of hydrogen peroxide on C.I. This compound degradation. [] Further research is needed to determine if hydrogen peroxide similarly enhances the degradation of C.I. This compound under electron beam irradiation.
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